molecular formula C18H36O2 B1582650 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate CAS No. 42131-25-9

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate

Cat. No.: B1582650
CAS No.: 42131-25-9
M. Wt: 284.5 g/mol
InChI Key: LHWUVOILCRBENG-UHFFFAOYSA-N
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Description

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C18H36O2 and a molecular weight of 284.48 g/mol. It is an ester formed from 3,5,5-trimethylhexanoic acid and 3,5,5-trimethylhexanol

Biochemical Analysis

Biochemical Properties

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with esterases, enzymes that catalyze the hydrolysis of ester bonds. The interaction between this compound and esterases results in the breakdown of the ester bond, leading to the formation of 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid. These interactions are crucial for the compound’s metabolic processing and its subsequent effects on biological systems .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involved in lipid metabolism. It can modulate the expression of genes related to lipid synthesis and degradation, thereby affecting cellular lipid homeostasis. Additionally, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to lipid-binding proteins, facilitating its transport within cells. It also acts as an inhibitor of certain enzymes involved in lipid metabolism, thereby modulating their activity. These molecular interactions contribute to the compound’s ability to influence gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of lipid metabolism and gene expression. These effects are consistent with the compound’s role as a modulator of lipid homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and improve skin hydration. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage regulation when using this compound in experimental and therapeutic contexts .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. The compound is metabolized by esterases, resulting in the formation of 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid. These metabolites can further participate in various biochemical reactions, including oxidation and conjugation, ultimately leading to their excretion from the body. The involvement of this compound in these pathways underscores its role in maintaining lipid homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with lipid-binding proteins. These proteins facilitate the compound’s movement across cellular membranes and its accumulation in lipid-rich compartments. The distribution of this compound is influenced by its lipophilic nature, allowing it to integrate into cellular membranes and lipid droplets .

Subcellular Localization

The subcellular localization of this compound is primarily within lipid-rich compartments, such as lipid droplets and cellular membranes. This localization is facilitated by the compound’s lipophilic properties and its interactions with lipid-binding proteins. The presence of this compound in these compartments is crucial for its role in modulating lipid metabolism and maintaining cellular lipid homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate typically involves the esterification reaction between 3,5,5-trimethylhexanoic acid and 3,5,5-trimethylhexanol. The reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and heating systems. The process is optimized to achieve high yields and purity of the ester product. Continuous flow reactors and advanced separation techniques, such as distillation, are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or alkanes.

  • Substitution: Substitution reactions can result in the formation of esters, amides, or other derivatives.

Scientific Research Applications

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate has several scientific research applications across various fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

  • Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.

Comparison with Similar Compounds

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is structurally similar to other esters such as branched-nonyl 3,5,5-trimethylhexanoate. its unique branched structure and specific functional groups contribute to its distinct properties and applications. Other similar compounds include various branched-chain fatty acid esters and their derivatives.

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Properties

CAS No.

42131-25-9

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

7-methyloctyl 7-methyloctanoate

InChI

InChI=1S/C18H36O2/c1-16(2)12-8-5-6-11-15-20-18(19)14-10-7-9-13-17(3)4/h16-17H,5-15H2,1-4H3

InChI Key

LHWUVOILCRBENG-UHFFFAOYSA-N

SMILES

CC(CCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C

Canonical SMILES

CC(C)CCCCCCOC(=O)CCCCCC(C)C

Key on ui other cas no.

59219-71-5

physical_description

Liquid

Origin of Product

United States

Synthesis routes and methods

Procedure details

The preparation from 3,5,5-trimethylhexanoic acid and 3,5,5-trimethylhexanol was analogous to Example 3; colorless liquid of medium viscosity; B.P. (1.3 mbar=134°-138° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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